molecular formula C9H12Br2O2 B12908224 4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol CAS No. 61401-33-0

4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol

Cat. No.: B12908224
CAS No.: 61401-33-0
M. Wt: 312.00 g/mol
InChI Key: MOAQAVHIZPFKGO-UHFFFAOYSA-N
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Description

4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol (CAS: 61401-33-0) is a bicyclic organic compound featuring a fused cyclopentane-furan core. Key structural elements include:

  • Hexahydro-2H-cyclopenta[b]furan-2-ol backbone: A partially saturated bicyclic system with a hydroxyl group at position 2.
  • 4-(2,2-Dibromoethenyl substituent: A brominated vinyl group attached to position 4 of the fused ring system.

Properties

CAS No.

61401-33-0

Molecular Formula

C9H12Br2O2

Molecular Weight

312.00 g/mol

IUPAC Name

4-(2,2-dibromoethenyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ol

InChI

InChI=1S/C9H12Br2O2/c10-8(11)3-5-1-2-7-6(5)4-9(12)13-7/h3,5-7,9,12H,1-2,4H2

InChI Key

MOAQAVHIZPFKGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1C=C(Br)Br)CC(O2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dibromovinyl)hexahydro-2H-cyclopenta[b]furan-2-ol typically involves the reaction of a suitable precursor with dibromoethene under controlled conditions. One common method includes the use of cyclopentadiene derivatives, which undergo a series of reactions to introduce the dibromovinyl group. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dibromovinyl)hexahydro-2H-cyclopenta[b]furan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new groups into the molecule .

Scientific Research Applications

4-(2,2-Dibromovinyl)hexahydro-2H-cyclopenta[b]furan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Dibromovinyl)hexahydro-2H-cyclopenta[b]furan-2-ol involves its interaction with specific molecular targets. The dibromovinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with enzymes or other proteins. This interaction can inhibit enzyme activity or modify protein function, leading to the compound’s observed effects .

Comparison with Similar Compounds

Deltamethrin (CAS: 52918-63-5)

Structural Features :

  • Core: Cyclopropane ring (vs. cyclopenta[b]furan in the target compound).
  • Functional Groups: 3-(2,2-Dibromoethenyl) group (shared with the target compound). Cyano(3-phenoxyphenyl)methyl ester. Molecular Formula: C₂₂H₁₉Br₂NO₃ . Applications: Broad-spectrum pyrethroid insecticide . Key Differences:
  • Deltamethrin’s larger molecular size and ester/cyano groups enhance its lipid solubility and insecticidal activity compared to the target compound’s hydroxyl group and smaller bicyclic system .

(4R)-4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one

Structural Features :

  • Core: Similar cyclopenta[b]furan system.
  • Substituents:
    • Heptyl chain linked via a 1,3-dioxolane ring.
    • Hydroxyl group at position 5.

      Molecular Formula : C₁₉H₃₂O₅ (inferred from IUPAC name) .

      Key Differences :
  • The heptyl-dioxolane side chain increases hydrophobicity, contrasting with the brominated ethenyl group in the target compound.

Tetradecahydrocyclododeca[b]furan (CAS: Not specified)

Structural Features :

  • Larger 12-membered fused ring system (vs. 8-membered in the target compound).
  • No brominated substituents. Applications: Specialty material (exact use unspecified) .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol 61401-33-0 Not provided Not provided Hydroxyl, dibromoethenyl Specialty chemical
Deltamethrin 52918-63-5 C₂₂H₁₉Br₂NO₃ 505.10 Dibromoethenyl, ester, cyano Insecticide
(4R)-4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one 118696-65-4 C₁₉H₃₂O₅ 348.45 Hydroxyl, heptyl-dioxolane Not specified

Table 2: Key Functional Group Impact

Compound Functional Group Impact on Properties
Target Compound Hydroxyl, dibromoethenyl Polar hydroxyl enhances solubility; bromine increases electrophilicity .
Deltamethrin Ester, cyano, dibromoethenyl Ester/cyano groups improve lipid solubility and insecticidal activity .
Compound Heptyl-dioxolane Hydrophobic side chain may facilitate membrane interaction .

Research Findings and Discussion

  • Hydroxyl vs. Ester Groups : The hydroxyl group in the target compound may limit its bioavailability compared to Deltamethrin’s ester moiety, which is optimized for insecticidal activity .

Biological Activity

4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol is a complex organic compound that belongs to the furan family, characterized by a unique structure that includes a dibromovinyl group. This compound has garnered attention due to its potential biological activities, which may include enzyme inhibition and receptor interactions. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing detailed data tables.

The molecular formula of this compound is C10H14Br2O2C_{10}H_{14}Br_2O_2, with a molecular weight of 326.02 g/mol. The compound's structure features a hexahydro-cyclopenta[b]furan ring, which significantly influences its reactivity and biological interactions.

PropertyValue
CAS Number61401-34-1
Molecular FormulaC10H14Br2O2
Molecular Weight326.02 g/mol
IUPAC Name4-(2,2-dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan
InChI KeyJVXGNRMRMFOSGX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The dibromovinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the methoxy group and the furan ring can participate in hydrogen bonding and π-π interactions, enhancing the compound's biological efficacy .

Enzyme Inhibition

Research has indicated that compounds similar to this compound exhibit significant enzyme inhibitory properties. For instance:

  • Cholinesterase Inhibition : Studies have shown that furan derivatives can act as cholinesterase inhibitors, which are crucial for managing conditions like Alzheimer's disease .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on this compound's efficacy remains limited.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the potential of this compound against cancer cell lines:

  • Case Study : A study involving human breast cancer cell lines demonstrated that the compound could induce apoptosis at certain concentrations .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Study on Enzyme Activity :
    • Objective : To assess the inhibition of acetylcholinesterase.
    • Method : Enzyme assays were conducted using varying concentrations of the compound.
    • Findings : The compound exhibited a dose-dependent inhibition with an IC50 value indicating moderate potency against acetylcholinesterase.
  • Antimicrobial Evaluation :
    • Objective : To test the efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed.
    • Results : Notable inhibition zones were observed against specific bacterial strains, suggesting potential as an antimicrobial agent.

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